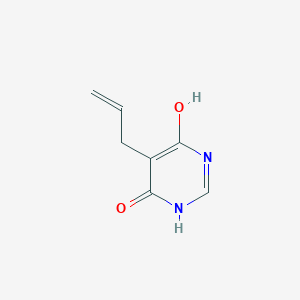

5-Allylpyrimidine-4,6-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-2-3-5-6(10)8-4-9-7(5)11/h2,4H,1,3H2,(H2,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYRCXSPNDGEAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(N=CNC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 5-Allylpyrimidine-4,6-diol

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 5-Allylpyrimidine-4,6-diol. Pyrimidine-4,6-diol and its derivatives are crucial scaffolds in medicinal chemistry and drug development. The introduction of an allyl group at the C5 position offers a versatile synthetic handle for further molecular elaboration, making this target compound of significant interest to researchers. This document details a robust and reproducible synthetic strategy, moving from retrosynthetic analysis to a detailed experimental protocol and characterization. The procedure is based on the well-established Pinner synthesis, a classical condensation reaction for pyrimidine ring formation. The causality behind experimental choices, potential side reactions, and validation checkpoints are discussed to ensure scientific integrity and successful replication.

Introduction and Strategic Rationale

The pyrimidine ring is a fundamental heterocycle in nature, forming the core of nucleobases such as cytosine, thymine, and uracil. Synthetic pyrimidine derivatives are ubiquitous in pharmaceuticals, exhibiting a wide range of biological activities. The 4,6-diol substitution pattern, which exists in tautomeric equilibrium with its keto forms, provides key hydrogen bonding capabilities crucial for molecular recognition at biological targets.

The strategic introduction of an allyl group at the 5-position of the pyrimidine-4,6-diol core is of particular synthetic value. The allyl group's terminal double bond is a versatile functional group that can participate in numerous subsequent reactions, including but not limited to:

-

Metathesis: For chain extension or cyclization.

-

Oxidation: To form diols, epoxides, or carbonyls.

-

Hydroboration/Oxidation: To introduce an alcohol functionality.

-

Heck or Suzuki Coupling: After conversion to a vinyl halide.

Therefore, this compound serves as a valuable building block for creating diverse chemical libraries for drug discovery. The synthetic approach detailed herein is designed for efficiency and reliability, utilizing commercially available starting materials and established reaction principles. The classical Pinner condensation of a 1,3-dicarbonyl compound with an amidine is the most direct and logical route for constructing the target heterocycle.[1][2]

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic disconnection of this compound points to a straightforward and reliable synthetic strategy. The pyrimidine ring can be disconnected across the C2-N3 and C4-N3 bonds, a standard approach for this class of heterocycles. This reveals two key synthons: an N-C-N fragment and a C-C-C fragment.

This analysis leads to the identification of practical, commercially available starting materials: Formamidine (as its stable hydrochloride salt) and Diethyl Allylmalonate .

References

An In-depth Technical Guide to the Synthesis of 5-Allylpyrimidine-4,6-diol

This guide provides a comprehensive overview of the primary synthetic pathways for 5-allylpyrimidine-4,6-diol, a heterocyclic compound of interest in medicinal chemistry and drug development. The document is structured to provide not only procedural details but also the underlying mechanistic rationale, empowering researchers to make informed decisions in their synthetic endeavors.

Introduction: The Significance of this compound

The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active molecules, including nucleobases and therapeutic agents. The introduction of an allyl group at the C-5 position of the pyrimidine-4,6-diol core can significantly influence the molecule's steric and electronic properties, making it a valuable synthon for exploring new chemical space in drug discovery. The diol functionality, which exists in tautomeric equilibrium with its diketo form (5-allylbarbituric acid), offers multiple points for further chemical modification.

This guide will explore three principal strategies for the synthesis of this compound:

-

Retrosynthetic Approach I: Condensation of an Allylated Precursor

-

Retrosynthetic Approach II: Post-synthesis Allylation of the Pyrimidine Core

-

Retrosynthetic Approach III: The Claisen Rearrangement

Each section will delve into the mechanistic details, provide exemplary protocols, and offer insights into the practical considerations of each route.

Part 1: Synthesis via Condensation of an Allylated Precursor

This is arguably the most direct approach, where the allyl moiety is incorporated into one of the acyclic precursors prior to the ring-forming condensation reaction. The key starting material for this pathway is diethyl allylmalonate.

Mechanistic Rationale

The core of this synthesis is the condensation reaction between a 1,3-dicarbonyl compound (diethyl allylmalonate) and a molecule containing an N-C-N fragment, such as urea or guanidine. The reaction is typically base-catalyzed, with a common choice being sodium ethoxide. The mechanism proceeds through a series of nucleophilic additions and eliminations to construct the heterocyclic ring.

The use of diethyl allylmalonate ensures that the allyl group is precisely positioned at the 5-position of the resulting pyrimidine ring. The choice between urea and guanidine as the N-C-N fragment will determine the substituent at the 2-position of the pyrimidine ring (a hydroxyl group for urea, leading to 5-allylbarbituric acid, or an amino group for guanidine, leading to 2-amino-5-allylpyrimidine-4,6-diol).

Visualizing the Pathway

Caption: Condensation of diethyl allylmalonate with urea.

Experimental Protocol

Synthesis of Diethyl Allylmalonate

-

Reaction Setup: To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add diethyl malonate dropwise at 0 °C.

-

Allylation: After the addition is complete, add allyl bromide dropwise while maintaining the temperature below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and then reflux for 2-3 hours.

-

Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain diethyl allylmalonate.

Synthesis of this compound (5-Allylbarbituric Acid)

-

Reaction Setup: In a round-bottom flask, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Addition of Reagents: To the sodium ethoxide solution, add a solution of diethyl allylmalonate in absolute ethanol, followed by a solution of urea in hot ethanol.

-

Reflux: Heat the reaction mixture to reflux for 6-8 hours, during which a white precipitate of the sodium salt of 5-allylbarbituric acid will form.

-

Isolation: Cool the mixture, filter the precipitate, and wash with cold ethanol.

-

Acidification: Dissolve the sodium salt in water and acidify with concentrated hydrochloric acid to a pH of 2-3.

-

Purification: The resulting white precipitate of 5-allylbarbituric acid is collected by filtration, washed with cold water, and dried.

Data Summary

| Reactants | Reagents | Conditions | Product | Yield |

| Diethyl allylmalonate, Urea | Sodium ethoxide, Ethanol | Reflux, 6-8 h | 5-Allylbarbituric acid | ~60-70% |

Part 2: Synthesis via Post-synthesis Allylation

This strategy involves first constructing the pyrimidine-4,6-diol ring and then introducing the allyl group at the 5-position. This can be achieved through electrophilic substitution on the activated methylene group at C-5.

Mechanistic Rationale

The C-5 position of pyrimidine-4,6-diol (barbituric acid) is flanked by two carbonyl groups, making the methylene protons acidic and the carbon atom nucleophilic upon deprotonation. A base can be used to generate the enolate, which can then react with an electrophilic allyl source, such as allyl bromide, in an SN2 reaction to form the C-C bond.

This method's success is contingent on the selective C-alkylation over O-alkylation. The reaction conditions, including the choice of base and solvent, can influence this selectivity.

Visualizing the Pathway

Caption: Allylation of pyrimidine-4,6-diol.

Experimental Protocol

Synthesis of Pyrimidine-4,6-diol (Barbituric Acid)

A common method for the synthesis of the pyrimidine-4,6-diol core involves the condensation of diethyl malonate with urea in the presence of a base like sodium ethoxide.[1]

Allylation of Pyrimidine-4,6-diol

-

Deprotonation: Suspend pyrimidine-4,6-diol in a suitable solvent, such as ethanol or DMF. Add a base, for example, sodium ethoxide or potassium carbonate, and stir to form the enolate.

-

Allylation: Add allyl bromide to the reaction mixture and heat to a moderate temperature (e.g., 50-70 °C) for several hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Part 3: Synthesis via Claisen Rearrangement

The Claisen rearrangement is a powerful and elegant method for forming C-C bonds. In the context of pyrimidine synthesis, it can be used to introduce an allyl group at the C-5 position through a[2][2]-sigmatropic rearrangement of a 4-allyloxy or 4-allylthio pyrimidine precursor. The thio-Claisen rearrangement is particularly noteworthy in this series.[2]

Mechanistic Rationale

The reaction begins with the synthesis of a 4-allyloxy or 4-allylthio pyrimidine derivative. This is typically achieved by reacting a 4-halopyrimidine or a pyrimidin-4-one/thione with an allyl halide in the presence of a base. Upon heating, the allyl group migrates from the heteroatom (oxygen or sulfur) to the C-5 position of the pyrimidine ring through a concerted, pericyclic[2][2]-sigmatropic rearrangement. This reaction is thermally driven and proceeds through a cyclic transition state. The aromaticity of the pyrimidine ring is a driving force for the final tautomerization to the more stable product.

Visualizing the Pathway

Caption: Thio-Claisen rearrangement pathway.

Experimental Protocol

Synthesis of a 4-Allylthiopyrimidine Derivative

-

Starting Material: Begin with a suitable pyrimidine-4-thione derivative.

-

S-Allylation: Dissolve the pyrimidine-4-thione in a solvent like acetone or acetonitrile. Add a base such as potassium carbonate, followed by the dropwise addition of allyl bromide.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Isolation: Filter the reaction mixture to remove inorganic salts and concentrate the filtrate to obtain the 4-allylthiopyrimidine.

Thio-Claisen Rearrangement

-

Rearrangement: Heat the 4-allylthiopyrimidine derivative in a high-boiling solvent such as diphenyl ether or simply heat it neat at a high temperature.[2] The rearrangement can also sometimes be facilitated in refluxing benzene.[3]

-

Isolation: After the rearrangement is complete, the product, a 5-allyl-4-thiouracil derivative, can be isolated and purified.

Conversion to this compound

The resulting 5-allyl-4-thiouracil can be converted to the desired this compound through hydrolysis of the thio group, for example, by treatment with an oxidizing agent followed by hydrolysis, or by other established methods for converting thiouracils to uracils.

Conclusion and Outlook

The synthesis of this compound can be accomplished through several viable pathways, each with its own set of advantages and challenges.

-

The condensation of diethyl allylmalonate is a direct and reliable method, particularly for large-scale synthesis.

-

Post-synthesis allylation offers a straightforward approach if the parent pyrimidine-4,6-diol is readily available, though control of selectivity can be a concern.

-

The Claisen rearrangement provides an elegant and mechanistically interesting route, often proceeding with high regioselectivity.

The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory. Further optimization of reaction conditions for each pathway can lead to improved yields and purity of the final product. The continued exploration of novel synthetic methodologies will undoubtedly contribute to the accessibility and utility of this compound and its derivatives in the advancement of chemical and pharmaceutical research.

References

- 1. CN104974098A - Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride - Google Patents [patents.google.com]

- 2. Thio-Claisen rearrangement in the pyrimidine series. Access to 5-allyl-4-thiouracil derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Thio-Claisen rearrangement in the pyrimidine series. Access to 5-allyl-4-thiouracil derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Synthesis of 5-Allylpyrimidine-4,6-diol from Diethyl Allylmalonate

Foreword: The Strategic Importance of Substituted Pyrimidinediols

The pyrimidine-4,6-diol scaffold is a privileged structure in medicinal chemistry and materials science. Its derivatives are integral to the synthesis of a wide array of biologically active molecules, serving as crucial intermediates in the development of novel therapeutics.[1] The strategic introduction of functional groups, such as the allyl group at the 5-position, provides a versatile handle for further chemical modification, enabling the exploration of extensive chemical space in drug discovery programs. This guide provides a detailed, mechanistically-grounded protocol for the synthesis of 5-Allylpyrimidine-4,6-diol, a valuable building block, via the cyclocondensation of diethyl allylmalonate and formamide. Our focus is not merely on the procedural steps but on the underlying chemical principles that ensure a robust, reproducible, and high-yielding synthesis.

The Core Transformation: Reaction Principle and Mechanism

The synthesis of this compound is achieved through a base-catalyzed cyclocondensation reaction.[2] This classic method involves the reaction of a 1,3-dicarbonyl compound (diethyl allylmalonate) with a source for the N-C-N fragment of the pyrimidine ring (formamide).[1] The reaction is typically facilitated by a strong base, such as sodium ethoxide, which plays a crucial role in activating the malonic ester.

Mechanistic Deep Dive:

The reaction proceeds through several key steps:

-

Enolate Formation: The process is initiated by the deprotonation of the α-carbon of diethyl allylmalonate by a strong base (ethoxide ion). This is the most acidic proton in the molecule due to the electron-withdrawing effect of the two adjacent carbonyl groups, leading to the formation of a resonance-stabilized enolate. This step is critical as it generates the key nucleophile for the subsequent reaction.

-

Nucleophilic Acyl Addition-Elimination: The generated enolate attacks the electrophilic carbonyl carbon of formamide. This is followed by a complex series of addition-elimination and condensation steps, effectively incorporating the N-C-N unit from two formamide-derived species.

-

Intramolecular Cyclization: An intramolecular nucleophilic attack by a nitrogen atom onto one of the ester carbonyl groups results in the formation of the six-membered pyrimidine ring. This is followed by the elimination of ethanol.

-

Final Tautomerization: The resulting pyrimidine derivative undergoes tautomerization to the more stable diol form, this compound. It is important to note that the product can exist in equilibrium with its keto-enol and diketo tautomeric forms, with the predominant form depending on the solvent and pH.[2]

The overall reaction can be visualized as follows:

Caption: Overall reaction scheme for the synthesis.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, where careful control over conditions and understanding the rationale behind each step ensures success.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Role | Key Considerations |

| Diethyl allylmalonate | C₁₀H₁₆O₄ | 200.23 | Carbon source (C-C-C fragment) | Ensure purity; can be synthesized from diethyl malonate and allyl bromide.[3] |

| Sodium Metal | Na | 22.99 | Base Precursor | Highly reactive with water/alcohols. Handle under inert atmosphere. |

| Absolute Ethanol | C₂H₅OH | 46.07 | Solvent / Reagent | Must be anhydrous (<200 ppm H₂O) to ensure full activity of the base. |

| Formamide | CH₃NO | 45.04 | Nitrogen/Carbon source (N-C-N fragment) | Anhydrous grade is preferred. Known teratogen; handle with appropriate PPE. |

| Hydrochloric Acid (conc.) | HCl | 36.46 | Neutralizing Agent | Used for acidification during work-up to precipitate the product. |

| Deionized Water | H₂O | 18.02 | Solvent | Used in work-up and washing. |

Phase 1: Preparation of Sodium Ethoxide (Base Activation)

Causality: The in situ preparation of sodium ethoxide from sodium metal and absolute ethanol is paramount. Commercial sodium ethoxide can be of variable quality and is highly hygroscopic. This step ensures a fresh, highly active, and anhydrous base, which is essential for the quantitative deprotonation of the diethyl allylmalonate.

-

Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube or nitrogen inlet), a dropping funnel, and a magnetic stirrer. Ensure all glassware is oven-dried to remove residual moisture.

-

Inert Atmosphere: Purge the entire apparatus with dry nitrogen or argon. Maintaining an inert atmosphere throughout this phase prevents the reaction of sodium with atmospheric moisture.

-

Reaction: Place absolute ethanol (e.g., 150 mL per 0.1 mol of sodium) in the flask. Carefully add small, clean pieces of sodium metal (e.g., 2.3 g, 0.1 mol) portion-wise to the stirred ethanol. The reaction is exothermic and produces hydrogen gas; control the rate of addition to maintain a gentle reflux.

-

Completion: Continue stirring until all the sodium has completely dissolved to form a clear, colorless solution of sodium ethoxide. Cool the solution to room temperature before proceeding.

Phase 2: The Cyclocondensation Reaction

Causality: This phase brings together the activated carbon source (enolate) and the N-C-N fragment source. The reaction is driven to completion by heating under reflux, providing the necessary activation energy for the cyclization and elimination steps. The order of addition described in related patents, adding the ester to the alkoxide, ensures that the malonate is immediately deprotonated in a basic environment.[4]

-

Reagent Addition: To the freshly prepared sodium ethoxide solution, add formamide (e.g., 0.3-0.4 mol). Then, add diethyl allylmalonate (e.g., 0.1 mol) dropwise from the addition funnel over 30 minutes with continuous stirring.

-

Heating: After the addition is complete, heat the reaction mixture to reflux (the boiling point of ethanol is ~78 °C).

-

Monitoring: Maintain the reflux for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the diethyl allylmalonate spot.[2] A suitable eluent system would be a mixture of ethyl acetate and hexane.[2]

Phase 3: Product Isolation and Work-up

Causality: The product exists in the reaction mixture as its sodium salt (sodium diolate), which is soluble in ethanol. The work-up is designed to neutralize the mixture, protonating the salt to form the neutral this compound, which has low solubility in the aqueous acidic medium and precipitates out.

-

Cooling: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

-

Precipitation: Dissolve the resulting residue in a minimum amount of cold water. With vigorous stirring, carefully acidify the solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2-3. A voluminous white or off-white precipitate should form.

-

Isolation: Cool the suspension in an ice bath for at least one hour to maximize precipitation.[5] Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with small portions of ice-cold water (to remove inorganic salts like NaCl) and then with a small amount of cold ethanol (to remove any remaining unreacted starting materials).

-

Drying: Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight.

Phase 4: Purification and Characterization

Causality: While the precipitation yields a product of reasonable purity, recrystallization is often necessary to obtain material suitable for demanding applications. The choice of solvent is critical: it must dissolve the compound well at high temperatures but poorly at low temperatures to ensure high recovery.[6]

-

Recrystallization: If required, the crude product can be recrystallized from a suitable solvent, such as an ethanol/water mixture or acetic acid.[7] The process involves dissolving the solid in a minimum amount of the hot solvent, filtering the hot solution to remove any insoluble impurities, and allowing the solution to cool slowly to induce the formation of well-defined crystals.[5][8]

-

Purity Assessment: The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC).[5] Structural confirmation is typically achieved through spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow and Troubleshooting

A streamlined visualization of the entire process is presented below.

Caption: Step-by-step experimental workflow diagram.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Incomplete reaction. | 1. Extend reflux time; monitor by TLC until starting material is consumed. |

| 2. Inactive base due to moisture. | 2. Use freshly opened absolute ethanol and ensure all glassware is scrupulously dry. Prepare base in situ. | |

| 3. Product loss during work-up. | 3. Ensure complete precipitation by cooling in an ice bath for an extended period. Use minimal volumes of ice-cold solvent for washing. | |

| Oily Product / Fails to Solidify | 1. Presence of unreacted starting materials or oily byproducts. | 1. Ensure the reaction has gone to completion. Wash the crude product thoroughly. Purify via column chromatography or recrystallization. |

| 2. Incomplete acidification. | 2. Check the pH of the mother liquor after filtration; it should be strongly acidic (pH < 3). | |

| Product is Highly Colored | 1. Side reactions at elevated temperatures. | 1. Consider performing the reaction at a slightly lower temperature for a longer duration. |

| 2. Decomposition of formamide. | 2. Use a high-purity grade of formamide. A charcoal treatment during recrystallization can sometimes remove colored impurities. |

Concluding Remarks and Safety Considerations

The synthesis of this compound via the condensation of diethyl allylmalonate and formamide is a robust and reliable method for accessing this valuable chemical intermediate. Success hinges on a foundational understanding of the reaction mechanism and meticulous attention to experimental detail, particularly the maintenance of anhydrous conditions during base preparation and the condensation reaction.

Safety is paramount. All operations should be conducted in a well-ventilated fume hood.

-

Sodium Metal: Extremely flammable and reacts violently with water. Handle with forceps, under mineral oil, and quench any residue with isopropanol followed by ethanol.

-

Sodium Ethoxide: Corrosive. Avoid contact with skin and eyes.

-

Formamide: A known teratogen and reproductive hazard. Always wear appropriate personal protective equipment (PPE), including double gloves.

-

Hydrochloric Acid: Corrosive and gives off noxious fumes. Handle with care.

By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely produce high-purity this compound for application in their research and development endeavors.

References

- 1. bu.edu.eg [bu.edu.eg]

- 2. benchchem.com [benchchem.com]

- 3. Diethyl allylmalonate synthesis - chemicalbook [chemicalbook.com]

- 4. EP0816345A1 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Allylpyrimidine-4,6-diol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Substituted Pyrimidinediol

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] The inherent electronic properties and hydrogen bonding capabilities of the pyrimidine ring, coupled with the potential for diverse functionalization, make it a privileged structure in drug discovery. This guide focuses on a specific, promising derivative: 5-Allylpyrimidine-4,6-diol. The introduction of an allyl group at the 5-position offers a unique combination of lipophilicity and a reactive handle for further chemical modification, making it a compound of significant interest for the development of novel therapeutics.

This document provides a comprehensive analysis of the known and predicted physicochemical properties of this compound. By integrating experimental data from closely related analogues with robust theoretical predictions, we aim to equip researchers with the foundational knowledge required for its synthesis, characterization, and application in drug development programs.

Chemical Identity and Structural Elucidation

Nomenclature and Identification

-

Systematic Name: 5-(prop-2-en-1-yl)pyrimidine-4,6-diol

-

Common Names: 5-Allyl-4,6-dihydroxypyrimidine, this compound

-

Molecular Formula: C₇H₈N₂O₂

-

Molecular Weight: 152.15 g/mol [2]

Tautomerism: A Critical Consideration

A fundamental characteristic of 4,6-dihydroxypyrimidines is their existence in multiple tautomeric forms.[5] The equilibrium between these forms is influenced by the physical state (solid or in solution) and the nature of the solvent. For this compound, several tautomers are possible, primarily involving keto-enol and lactam-lactim transformations. The energetically most likely forms are the 6-hydroxy-5-allylpyrimidin-4(3H)-one and the 4-hydroxy-5-allylpyrimidin-6(1H)-one, with the dioxo form also being a potential contributor. Understanding this tautomeric equilibrium is crucial as it dictates the molecule's hydrogen bonding patterns, polarity, and interaction with biological targets.

Caption: Tautomeric forms of this compound.

Physicochemical Properties

A molecule's physicochemical properties are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is scarce, we can infer and predict these properties based on its structure and data from analogous compounds.

Summary of Physicochemical Data

| Property | Value | Source/Method |

| Molecular Weight | 152.15 g/mol | Calculated[2] |

| Melting Point | >240 °C | Experimental[2] |

| Boiling Point | 331.968 °C at 760 mmHg | Predicted[4] |

| Density | 1.299 g/cm³ | Predicted[4] |

| Flash Point | 154.569 °C | Predicted[4] |

| pKa | Not Experimentally Determined | - |

| LogP | Not Experimentally Determined | - |

| Solubility | Not Experimentally Determined | - |

In-depth Analysis of Key Properties

-

Melting Point: The high melting point of >240 °C is indicative of a stable crystal lattice, likely facilitated by intermolecular hydrogen bonding between the pyrimidinediol rings.[2] This is a common feature of pyrimidinediol derivatives.[6][7]

-

pKa: The acidity and basicity of this compound are critical for its ionization state at physiological pH. The hydroxyl groups are acidic, while the ring nitrogens are basic. Studies on the parent 4,6-dihydroxypyrimidine show two protonation stages in acidic media.[5] The allyl group is not expected to significantly alter the pKa values compared to the parent compound.

-

LogP and Solubility: The octanol-water partition coefficient (LogP) is a key indicator of a molecule's lipophilicity. The presence of the allyl group will increase the lipophilicity compared to the parent 4,6-dihydroxypyrimidine. However, the two hydroxyl groups and two nitrogen atoms provide significant hydrogen bonding potential, which will contribute to its aqueous solubility. A balance between these opposing characteristics is often desirable for good oral bioavailability.

Spectroscopic Characterization

Predicted ¹H NMR Spectral Features (400 MHz, DMSO-d₆)

-

Allyl Protons:

-

-CH₂-: A doublet is expected around 3.0-3.3 ppm.

-

=CH-: A multiplet (ddt) is anticipated in the region of 5.8-6.1 ppm.

-

=CH₂: Two doublets of doublets are expected between 4.9-5.2 ppm.

-

-

Pyrimidine Ring Proton:

-

C2-H: A singlet is predicted around 8.0-8.2 ppm.

-

-

Hydroxyl/Amine Protons:

-

-OH/-NH: Broad singlets are expected, with chemical shifts that can vary significantly depending on concentration and temperature, likely in the range of 10-12 ppm.

-

Predicted ¹³C NMR Spectral Features (100 MHz, DMSO-d₆)

-

Allyl Carbons:

-

-CH₂-: A peak is expected around 28-32 ppm.

-

=CH-: A signal is anticipated in the region of 135-138 ppm.

-

=CH₂: A peak is expected around 115-118 ppm.

-

-

Pyrimidine Ring Carbons:

Predicted FT-IR Spectral Features (Solid State, KBr)

-

O-H/N-H Stretching: A broad band is expected in the region of 3100-3500 cm⁻¹ due to hydrogen-bonded hydroxyl and amine groups.[10]

-

C-H Stretching (Allyl): Peaks are anticipated around 3010-3090 cm⁻¹ (sp² C-H) and 2850-2960 cm⁻¹ (sp³ C-H).

-

C=O Stretching: Strong absorptions are expected in the range of 1650-1720 cm⁻¹ corresponding to the carbonyl groups in the keto tautomers.[10]

-

C=C and C=N Stretching: Medium to strong bands are predicted in the region of 1550-1650 cm⁻¹.[10]

-

C-O Stretching: A strong band is expected around 1200-1300 cm⁻¹.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthesis of this compound involves the condensation of an appropriately substituted malonic ester with formamide, a common method for constructing the pyrimidine ring.

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

-

Preparation of Sodium Ethoxide Solution: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.

-

Reaction Mixture: To the sodium ethoxide solution, add formamide (2.0 eq).

-

Addition of Diethyl Allylmalonate: Add diethyl allylmalonate (1.0 eq) dropwise to the reaction mixture at room temperature.

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours.

-

Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of 2-3.

-

Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried to afford this compound.

Chemical Reactivity

-

Pyrimidine Ring: The pyrimidine ring is generally susceptible to nucleophilic attack, particularly if activated by electron-withdrawing groups. However, the hydroxyl groups at positions 4 and 6 are electron-donating, which may reduce the ring's electrophilicity. These hydroxyl groups can be converted to leaving groups (e.g., chlorides) to facilitate nucleophilic substitution.

-

Allyl Group: The allyl group provides a versatile handle for a variety of chemical transformations, including:

-

Electrophilic Addition: The double bond can undergo addition reactions with halogens, hydrohalic acids, and other electrophiles.

-

Oxidation: The double bond can be oxidized to form a diol or cleaved to form an aldehyde or carboxylic acid.

-

Metal-Catalyzed Cross-Coupling: The allyl group can participate in various cross-coupling reactions to introduce further complexity.

-

Potential Applications in Drug Development

The this compound scaffold holds considerable promise for the development of new therapeutic agents. The pyrimidine core is a well-established pharmacophore with a broad range of biological activities, including antimicrobial and anticancer effects.[1][11] The allyl group can be utilized to modulate the compound's pharmacokinetic properties or to serve as a point of attachment for conjugation to other molecules. The structural similarity to GPR84 agonists suggests that this compound and its derivatives could be explored for their role in inflammatory diseases.[12]

Conclusion and Future Directions

This compound is a molecule with significant potential in medicinal chemistry. This guide has synthesized the available information on its physicochemical properties, providing a foundation for its further investigation. Future research should focus on obtaining experimental data for its pKa, LogP, and solubility to build a more complete ADME profile. Detailed spectroscopic and crystallographic studies are necessary for a definitive structural understanding. Furthermore, the exploration of its reactivity and the synthesis of a library of derivatives for biological screening are warranted to fully unlock the therapeutic potential of this promising scaffold.

References

- 1. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 16019-30-0 [m.chemicalbook.com]

- 3. This compound | C7H8N2O2 | CID 25421575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4,6-二羟基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4,6-Dihydroxypyrimidine | 1193-24-4 [chemicalbook.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 11. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Spectroscopic Guide to 5-Allylpyrimidine-4,6-diol

This technical guide provides an in-depth analysis of the spectral data for 5-Allylpyrimidine-4,6-diol, a heterocyclic compound of interest in medicinal chemistry and drug development. By delving into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to offer researchers, scientists, and drug development professionals a comprehensive understanding of its molecular structure and spectroscopic characteristics. This guide is structured to not only present the data but also to provide insights into the experimental rationale and data interpretation, ensuring a thorough and practical understanding of this compound.

Introduction to this compound

This compound, with the chemical formula C₇H₈N₂O₂, belongs to the pyrimidine class of heterocyclic compounds. The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleobases and various therapeutic agents. The introduction of an allyl group at the 5-position and hydroxyl groups at the 4- and 6-positions imparts specific chemical properties and potential biological activities to the molecule. Accurate characterization of its structure through spectroscopic methods is paramount for its application in research and development.

The structural elucidation of a novel or synthesized compound like this compound relies on a synergistic application of various analytical techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation pattern. Together, these techniques offer a complete picture of the molecule's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of their hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides a detailed fingerprint of the proton environments within the molecule. The spectrum was recorded in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for polar compounds.

Table 1: ¹H NMR Chemical Shift Assignments for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.64 | bs | 2H | -OH (hydroxyl protons) |

| 7.89 | s | 1H | H-2 (pyrimidine ring) |

| 5.76 | ddt | 1H | -CH=CH₂ (allyl group) |

| 4.91 | dd | 1H | -CH=CH ₂ (trans) |

| 4.85 | dd | 1H | -CH=CH ₂ (cis) |

| 2.96 | d | 2H | -CH₂- (allyl group) |

Interpretation of the ¹H NMR Spectrum:

The broad singlet at 11.64 ppm is characteristic of the two acidic hydroxyl protons at positions 4 and 6 of the pyrimidine ring. The singlet at 7.89 ppm corresponds to the proton at the 2-position of the pyrimidine ring, indicating a clean substitution pattern.

The signals corresponding to the allyl group are clearly resolved. The multiplet at 5.76 ppm is assigned to the vinyl proton (-CH=). The two distinct doublets of doublets at 4.91 ppm and 4.85 ppm are characteristic of the terminal vinyl protons (=CH₂), with their different chemical shifts arising from their cis and trans relationship to the rest of the molecule. Finally, the doublet at 2.96 ppm represents the two methylene protons (-CH₂-) of the allyl group, which are coupled to the adjacent vinyl proton.

¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~165 | C-4, C-6 |

| ~150 | C-2 |

| ~135 | -C H=CH₂ |

| ~115 | -CH=C H₂ |

| ~100 | C-5 |

| ~30 | -C H₂- |

Rationale for Predicted Shifts:

The carbons at positions 4 and 6, being attached to both nitrogen and oxygen, are expected to be the most deshielded, appearing around 165 ppm. The C-2 carbon, situated between two nitrogen atoms, would also be significantly deshielded, with a predicted shift around 150 ppm. The olefinic carbons of the allyl group are expected in the 115-135 ppm region. The C-5 carbon of the pyrimidine ring, being substituted, would appear around 100 ppm. The aliphatic methylene carbon of the allyl group is predicted to have a chemical shift of approximately 30 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretching (hydroxyl groups) |

| 3100-3000 | Medium | =C-H stretching (alkene) |

| 2950-2850 | Medium | -C-H stretching (alkane) |

| 1680-1640 | Medium | C=C stretching (alkene) |

| 1650-1550 | Strong | C=N and C=C stretching (pyrimidine ring) |

| 1450-1350 | Medium | C-H bending |

| 1250-1000 | Strong | C-O stretching |

Interpretation of the IR Spectrum:

The most prominent feature in the IR spectrum of this compound would be a broad absorption band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibrations of the hydroxyl groups, likely broadened due to hydrogen bonding. The presence of the allyl group would be confirmed by the =C-H stretching absorption just above 3000 cm⁻¹ and the C=C stretching absorption around 1650 cm⁻¹. The pyrimidine ring itself will exhibit strong absorptions in the 1650-1550 cm⁻¹ region due to the stretching vibrations of the C=N and C=C bonds. The strong C-O stretching band is expected in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Expected Mass Spectrum Data for this compound:

-

Molecular Ion (M⁺): The molecular formula of this compound is C₇H₈N₂O₂. The calculated molecular weight is 152.15 g/mol . Therefore, the mass spectrum should show a molecular ion peak at m/z = 152.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for this molecule would likely involve the loss of the allyl group or parts of it.

-

Loss of the allyl radical (-C₃H₅): A significant fragment would be expected at m/z = 152 - 41 = 111, corresponding to the pyrimidine-4,6-diol cation.

-

Loss of a vinyl radical (-CH=CH₂): Cleavage of the allyl chain could lead to the loss of a vinyl radical, resulting in a fragment at m/z = 152 - 27 = 125.

-

Retro-Diels-Alder (RDA) fragmentation of the pyrimidine ring: While less common for this specific structure, RDA fragmentation is a characteristic pathway for six-membered heterocyclic rings and could lead to smaller, characteristic fragments.

-

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

This diagram illustrates the connectivity of atoms within the this compound molecule.

Caption: Proposed mass spectral fragmentation of this compound.

This workflow outlines the primary fragmentation pathways expected in the mass spectrum of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the condensation of diethyl allylmalonate with formamidine acetate in the presence of a strong base like sodium ethoxide.

Experimental Protocol for Synthesis:

-

Preparation of Sodium Ethoxide: In a round-bottomed flask under a nitrogen atmosphere, dissolve metallic sodium in absolute ethanol with stirring until complete dissolution.

-

Condensation Reaction: Cool the sodium ethoxide solution to 0°C. Sequentially add diethyl 2-allylmalonate and formamidine acetate to the cooled solution.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, quench the reaction with acetic acid and then water. The resulting white precipitate is collected by filtration.

-

Purification: Wash the crude product sequentially with water and methanol to remove impurities. Dry the purified product under vacuum to yield this compound as a white solid.

Protocol for Spectroscopic Analysis:

-

NMR Spectroscopy: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆). Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

IR Spectroscopy: Prepare a KBr pellet of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Mass Spectrometry: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and record the mass spectrum.

Caption: General workflow for the synthesis and characterization of this compound.

This diagram provides a step-by-step overview of the synthesis and subsequent analytical validation of the target compound.

Conclusion

The comprehensive analysis of the ¹H NMR, predicted ¹³C NMR, expected IR, and anticipated MS data provides a robust spectroscopic profile for this compound. The presented data and interpretations serve as a valuable resource for researchers in the positive identification and characterization of this compound. The synergistic use of these analytical techniques ensures a high degree of confidence in the structural elucidation, which is a critical foundation for any further investigation into the chemical and biological properties of this compound.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 5-Allylpyrimidine-4,6-diol

Introduction

Pyrimidine derivatives are a cornerstone of medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents.[1][2] Their structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose. This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR characterization of 5-Allylpyrimidine-4,6-diol, a molecule of interest for its potential applications stemming from the functionalized pyrimidine core.[2][3]

As application scientists, we move beyond mere data reporting. Our objective is to build a self-validating analytical narrative, explaining the causality behind experimental choices and interpreting spectral data with a foundation in established principles. This document is structured to guide researchers through the complete characterization workflow, from understanding the molecule's structural nuances to acquiring and interpreting high-quality NMR data.

The Structural Reality: Tautomerism in Focus

A critical preliminary consideration for this compound is the concept of tautomerism. While the "diol" nomenclature is common, in solution and solid states, such compounds predominantly exist in more stable keto-enol or diketo forms.[4][5] For this compound, the most stable tautomer is overwhelmingly the diketo form: 5-Allyl-1,3-dihydropyrimidine-4,6-dione . This stability arises from the formation of amide functionalities within the ring, which are energetically favored over the enol form.

Our entire NMR analysis will therefore be based on this diketo structure. It is crucial to recognize this from the outset, as it correctly predicts the number and type of protons and carbons to be observed.

Caption: Structure of 5-Allyl-1,3-dihydropyrimidine-4,6-dione with atom numbering.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum provides the initial blueprint of the molecule's hydrogen framework. For this molecule, we anticipate signals from the pyrimidine ring, the exchangeable N-H protons, and the allyl group.

A. Pyrimidine Ring and N-H Protons:

-

N1-H and N3-H: In a solvent like DMSO-d₆, these amide protons are expected to appear as two distinct, potentially broad singlets at a low field (downfield), typically in the range of δ 10.0 - 12.0 ppm .[1][6] Their broadness is due to quadrupole broadening from the adjacent ¹⁴N nuclei and chemical exchange with any trace water in the solvent.

-

C2-H₂: The methylene group at the C2 position is a saturated center flanked by two nitrogen atoms. This environment will shift the signal downfield relative to a simple alkane. We predict a singlet (due to the absence of adjacent protons) in the range of δ 3.0 - 4.0 ppm .

B. The Allyl Group Spin System: The allyl group presents a classic and information-rich set of signals. It constitutes an AMX-type spin system where each proton is chemically distinct, leading to complex but interpretable splitting patterns.[7]

-

C7'-H₂ (Allylic Methylene): These protons are adjacent to both the pyrimidine ring and the double bond. They will be shifted to approximately δ 3.0 - 3.5 ppm . This signal will appear as a doublet, split by the C8'-H proton, with a typical coupling constant of J ≈ 5-7 Hz.

-

C8'-H (Vinyl Methine): This proton is the most complex. It is coupled to the two C7' protons and the two C9' protons (cis and trans). This will result in a complex multiplet, often described as a doublet of doublets of triplets (ddt) or a multiplet (m), located in the vinylic region of δ 5.7 - 6.1 ppm .[8][9]

-

C9'-H₂ (Terminal Vinyl): These two protons are diastereotopic, meaning they are chemically non-equivalent.[7] They will appear as two separate signals.

-

The proton trans to the C8'-H will appear around δ 5.0 - 5.2 ppm as a doublet of doublets, with a large trans-coupling (J ≈ 16-18 Hz) and a small geminal coupling (J ≈ 1-2 Hz).

-

The proton cis to the C8'-H will appear slightly further downfield, around δ 5.1 - 5.3 ppm , also as a doublet of doublets, with a medium cis-coupling (J ≈ 9-12 Hz) and the same small geminal coupling (J ≈ 1-2 Hz).[8]

-

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals the carbon skeleton. Each unique carbon atom will produce a single peak.

-

C4 and C6 (Carbonyl Carbons): These two amide carbonyl carbons are in a highly deshielded environment. They will appear far downfield, in the range of δ 160 - 175 ppm .[6][10] They may or may not be resolved into two distinct peaks depending on the precise electronic environment.

-

C2 (Methylene Carbon): The C2 carbon, bonded to two nitrogen atoms, will be found in the range of δ 40 - 50 ppm .

-

C5 (Quaternary Carbon): This carbon, to which the allyl group is attached, is part of the pyrimidine ring and is adjacent to two carbonyls. It is expected to be in the range of δ 100 - 115 ppm .[6]

-

Allyl Group Carbons:

-

C7' (Allylic Methylene): The sp³ hybridized carbon attached to the ring will resonate at the highest field among the allyl carbons, typically δ 28 - 35 ppm .

-

C8' (Vinyl Methine): The internal sp² carbon of the double bond will be significantly downfield, around δ 130 - 135 ppm .[11]

-

C9' (Terminal Vinyl): The terminal sp² carbon of the double bond will be found upfield of C8', typically in the range of δ 115 - 120 ppm .[11]

-

Data Summary and Visualization

The predicted NMR data are summarized below for quick reference.

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| N1-H, N3-H | 10.0 - 12.0 | br s | - |

| C2-H₂ | 3.0 - 4.0 | s | 40 - 50 |

| C4, C6 | - | - | 160 - 175 |

| C5 | - | - | 100 - 115 |

| C7'-H₂ | 3.0 - 3.5 | d | 28 - 35 |

| C8'-H | 5.7 - 6.1 | m | 130 - 135 |

| C9'-H (trans) | 5.0 - 5.2 | dd | 115 - 120 |

| C9'-H (cis) | 5.1 - 5.3 | dd | 115 - 120 |

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet

Advanced 2D NMR for Unambiguous Assignment

To confirm these assignments with the highest degree of confidence, 2D NMR experiments are indispensable. They provide a roadmap of atomic connectivity.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For this compound, it would be essential to confirm the connectivity within the allyl group. We would expect to see cross-peaks connecting H7' to H8', H8' to both H9' protons, and a very weak cross-peak between the two H9' protons. This validates the entire allyl fragment as a single, connected spin system.[12]

References

- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Allyl bromide(106-95-6) 1H NMR spectrum [chemicalbook.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. Allyl ether(557-40-4) 13C NMR spectrum [chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

The Biological Versatility of 5-Allylpyrimidine-4,6-diol: A Technical Guide for Drug Discovery Professionals

Foreword: Charting Unexplored Chemical Space

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a testament to nature's ingenuity and a cornerstone of synthetic drug design. Its presence at the heart of nucleic acids has made it a privileged structure for therapeutic intervention, leading to a rich pipeline of anticancer, antiviral, and antimicrobial agents. This technical guide ventures into a less-explored territory: the biological potential of 5-Allylpyrimidine-4,6-diol. While direct empirical data on this specific molecule is nascent, this document serves as a comprehensive, in-depth analysis of its predicted biological activities. By synthesizing data from structurally related pyrimidine-4,6-diols and 5-substituted pyrimidine analogues, we aim to provide researchers, scientists, and drug development professionals with a predictive framework and a robust experimental roadmap to unlock the therapeutic promise of this intriguing compound. Our approach is grounded in established principles of medicinal chemistry and leverages decades of research into the vast chemical space of pyrimidines.

The Pyrimidine-4,6-diol Core: A Hub of Biological Activity

The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active molecules, including the nucleobases cytosine, thymine, and uracil.[1] The 4,6-diol substitution pattern imparts unique physicochemical properties that influence the molecule's ability to interact with biological targets. Pyrimidine derivatives are known to exert their effects through diverse mechanisms, often by mimicking endogenous nucleosides to interfere with nucleic acid synthesis or by targeting key enzymes and receptors involved in cellular signaling.[1][2] The versatility of the pyrimidine scaffold allows for extensive chemical modification at the 2, 4, 5, and 6 positions, enabling the fine-tuning of pharmacological properties.

Synthesis of the this compound Scaffold

A robust and efficient synthesis of the target compound is paramount for its biological evaluation. While a specific protocol for this compound is not extensively documented, a plausible synthetic route can be devised based on established pyrimidine syntheses. The most common approach involves the condensation of a 1,3-dicarbonyl compound with an amidine or urea derivative.

Proposed Synthetic Pathway:

A likely synthetic route would involve the condensation of diethyl allylmalonate with formamidine. The allyl group at the 2-position of the malonic ester serves as the precursor to the 5-allyl substituent on the pyrimidine ring.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of sodium ethoxide (2.2 equivalents) in absolute ethanol, add diethyl allylmalonate (1.0 equivalent).

-

Addition of Amidine: Add formamidine hydrochloride (1.1 equivalents) to the reaction mixture.

-

Reflux: Heat the mixture to reflux for 6-8 hours, monitoring the reaction progress by thin-layer chromatography.

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Isolation: Remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography to yield this compound.

Predicted Biological Activities and Mechanistic Insights

Based on the extensive literature on pyrimidine derivatives, this compound is predicted to exhibit a range of biological activities. The presence of the 5-allyl group is expected to modulate these activities, potentially enhancing potency or altering selectivity.

Anticancer Potential: Targeting the Machinery of Cell Division

Pyrimidine analogues are a cornerstone of cancer chemotherapy, primarily acting as antimetabolites that disrupt nucleic acid synthesis.[1] They can be categorized based on their structural similarity to natural pyrimidines:

-

Cytosine Analogues: (e.g., Gemcitabine, Cytarabine)

-

Uracil Analogues: (e.g., 5-Fluorouracil)

Mechanism of Action: These compounds are typically prodrugs that are activated intracellularly to their nucleotide forms. These activated forms can then inhibit key enzymes involved in DNA and RNA synthesis, such as thymidylate synthase and DNA polymerase, leading to "thymineless death" and the induction of apoptosis.[3][4] Some pyrimidine derivatives can also act as kinase inhibitors or intercalate into DNA.[3][5]

The Role of the 5-Allyl Group: The introduction of an allyl group at the 5-position can influence the compound's lipophilicity and steric profile, potentially affecting its uptake into cells and its interaction with target enzymes. The electron-donating nature of the allyl group may also modulate the electronic properties of the pyrimidine ring.

Caption: Anticancer mechanism of pyrimidine analogues.

Antimicrobial Activity: A Broad Spectrum of Action

Pyrimidine derivatives have demonstrated significant activity against a wide range of microbial pathogens, including bacteria and fungi.[6]

Antibacterial Mechanism: One of the key mechanisms of antibacterial action for some pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolic acid, a vital component in the biosynthesis of nucleic acids and amino acids.[2] Other pyrimidine-based compounds have been shown to inhibit bacterial cell division by targeting the FtsZ protein.[7][8]

Antifungal Activity: The antifungal activity of pyrimidine derivatives can also be attributed to the inhibition of essential enzymes in fungal metabolic pathways.

Influence of the 5-Allyl Group: The lipophilicity conferred by the allyl group may enhance the compound's ability to penetrate the microbial cell wall, potentially leading to increased potency.

Antiviral Properties: Disrupting Viral Replication

Synthetic pyrimidine nucleoside analogues are a critical class of antiviral drugs.[9] They function by mimicking natural nucleosides and, upon incorporation into the viral genome by viral polymerases, they terminate the growing DNA or RNA chain, thereby inhibiting viral replication.[10][11]

Mechanism of Action: These compounds are typically phosphorylated intracellularly to their active triphosphate forms.[10] These triphosphates then compete with natural nucleoside triphosphates for incorporation into the viral nucleic acid.

Structure-Activity Relationship: The nature of the substituent at the 5-position of the pyrimidine ring has been shown to be crucial for antiviral activity. For example, elongation of the 5-alkyl chain can increase anti-herpes simplex virus (HSV) activity.[12] The allyl group in this compound presents an interesting structural feature that warrants investigation for its impact on antiviral potency and spectrum.

GPR84 Agonism: A Novel Avenue in Immunomodulation

G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target primarily expressed in immune cells.[13] It is activated by medium-chain fatty acids and plays a role in inflammatory and immune responses.[14][15] Activation of GPR84 can modulate cytokine production and phagocytosis.[14][16]

Structure-Activity Relationship of Pyrimidine-4,6-diol Agonists: High-throughput screening has identified 2-alkylthiopyrimidine-4,6-diol derivatives as potent GPR84 agonists. The length of the alkyl chain significantly influences activity. This suggests that this compound could potentially act as a modulator of GPR84, with the allyl group influencing its binding affinity and efficacy.

Caption: GPR84 signaling pathway.

Experimental Workflows for Biological Evaluation

A systematic evaluation of the biological activities of this compound is essential to validate the predicted therapeutic potential. The following section outlines detailed, step-by-step methodologies for key experiments.

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic and antiproliferative effects of this compound against a panel of human cancer cell lines.

Workflow:

Caption: Workflow for in vitro anticancer activity assay.

Detailed Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound dilutions to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Table 1: Representative Data for a Hypothetical Pyrimidine Derivative

| Cell Line | IC50 (µM) |

| MCF-7 (Breast) | 15.2 |

| A549 (Lung) | 22.8 |

| HCT116 (Colon) | 18.5 |

Antimicrobial Susceptibility Testing

Objective: To evaluate the antibacterial and antifungal activity of this compound.

Workflow:

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Compound Preparation: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized microbial inoculum as per CLSI guidelines.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at the appropriate temperature for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 2: Representative MIC Data for a Hypothetical Pyrimidine Derivative

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

Concluding Remarks and Future Directions

This technical guide has laid out a comprehensive, albeit predictive, framework for understanding the biological potential of this compound. The convergence of evidence from related pyrimidine structures strongly suggests that this molecule is a promising candidate for investigation as an anticancer, antimicrobial, and antiviral agent, as well as a potential modulator of the GPR84 receptor. The provided experimental protocols offer a clear path for the empirical validation of these predicted activities.

Future research should focus on the efficient synthesis and thorough biological evaluation of this compound and a library of its derivatives. Structure-activity relationship studies will be crucial in optimizing the potency and selectivity of this scaffold for various therapeutic targets. In-depth mechanistic studies will further elucidate the molecular basis of its biological effects. The exploration of this novel chemical space holds the promise of uncovering new therapeutic agents to address unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. wjarr.com [wjarr.com]

- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 6. journals.innovareacademics.in [journals.innovareacademics.in]

- 7. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What are GPR84 agonists and how do they work? [synapse.patsnap.com]

- 14. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Mechanism of Action of 5-Allylpyrimidine-4,6-diol

Abstract

5-Allylpyrimidine-4,6-diol is a small molecule belonging to the pyrimidine class of heterocyclic compounds. While direct pharmacological studies on this specific molecule are limited, its structural architecture, particularly its relationship to barbituric acid and other bioactive pyrimidine-4,6-diol scaffolds, provides a strong foundation for postulating its potential mechanisms of action. This guide synthesizes information from related compounds to propose and explore two primary, plausible mechanistic pathways: positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor and agonism of the G protein-coupled receptor 84 (GPR84). We provide the scientific rationale for each proposed mechanism, detailed experimental protocols for their validation, and a logical framework for future research. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this and structurally related compounds.

Introduction and Structural Rationale

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of essential biological molecules and a wide array of therapeutic agents.[1][2] These derivatives are known to possess a vast range of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties.[3][4] The subject of this guide, this compound, is characterized by a pyrimidine ring with hydroxyl groups at positions 4 and 6, and an allyl group at position 5.

A critical feature of the pyrimidine-4,6-diol core is its tautomeric relationship with barbituric acid. This positions this compound as a structural analog of the barbiturate class of drugs, which are well-characterized central nervous system (CNS) depressants.[5] The 5-allyl substitution is also a common feature in several known barbiturates, such as butalbital and aprobarbital, further strengthening this association.[6][7] The primary mechanism for barbiturates is the positive allosteric modulation of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the CNS.

Concurrently, independent research has identified derivatives of the pyrimidine-4,6-diol scaffold as potent agonists for GPR84, a receptor primarily expressed in immune cells and implicated in inflammatory responses.[8] This discovery opens a second, distinct avenue for the potential biological activity of this compound. This guide will therefore proceed by dissecting these two probable mechanisms of action.

Potential Mechanism I: Positive Allosteric Modulation of the GABA-A Receptor

Mechanistic Hypothesis

The structural analogy to barbiturates is the most compelling evidence for this pathway. Barbiturates bind to a site on the GABA-A receptor distinct from the GABA binding site. This allosteric binding potentiates the receptor's response to GABA by increasing the duration of chloride channel opening, leading to hyperpolarization of the neuron and a general inhibitory effect on neurotransmission.[9] We hypothesize that this compound acts in a similar manner, enhancing GABAergic inhibition in the CNS.

Visualizing the GABA-A Receptor Pathway

Caption: Proposed modulation of the GABA-A receptor by this compound.

Experimental Validation Workflow

A multi-tiered approach is required to validate this hypothesis, moving from in vitro receptor-level studies to in vivo behavioral assays.

Caption: Experimental workflow for validating GABA-A receptor modulation.

Detailed Experimental Protocols

Protocol 2.4.1: Patch-Clamp Electrophysiology on HEK293 cells expressing GABA-A Receptors

-

Cell Culture: Culture HEK293 cells stably expressing relevant GABA-A receptor subunits (e.g., α1β2γ2) under standard conditions.

-

Preparation: Plate cells onto glass coverslips 24-48 hours prior to recording.

-

Recording:

-

Transfer a coverslip to the recording chamber on an inverted microscope, perfused with extracellular solution.

-

Establish a whole-cell patch-clamp configuration on a target cell.

-

Hold the cell at a membrane potential of -60 mV.

-

-

Drug Application:

-

Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline chloride current.

-

Co-apply the baseline GABA concentration with varying concentrations of this compound (e.g., 10 nM to 100 µM).

-

Include a known barbiturate (e.g., pentobarbital) as a positive control.

-

-

Data Analysis: Measure the potentiation of the GABA-induced current amplitude in the presence of the test compound. Calculate the EC50 for potentiation.

Potential Mechanism II: Agonism of the GPR84 Receptor

Mechanistic Hypothesis

Research has identified 2-(hexylthio)pyrimidine-4,6-diol as a potent GPR84 agonist.[8] GPR84 is a G protein-coupled receptor activated by medium-chain fatty acids and is primarily expressed on immune cells like macrophages and neutrophils. Its activation is linked to pro-inflammatory responses. We hypothesize that this compound may act as an agonist at this receptor, potentially modulating immune cell function.

Visualizing the GPR84 Signaling Pathway

Caption: Hypothesized GPR84 receptor agonism and downstream signaling.

Experimental Validation Workflow

Caption: Experimental workflow for validating GPR84 receptor agonism.

Detailed Experimental Protocols

Protocol 3.4.1: Calcium Mobilization Assay

-

Cell Culture: Use HEK293 cells stably expressing human GPR84. Plate cells in a 96-well or 384-well black, clear-bottom plate.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Addition:

-

Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Establish a stable baseline fluorescence reading.

-

Add varying concentrations of this compound and measure the change in fluorescence over time.

-

Use a known GPR84 agonist (e.g., 6-n-octylaminouracil) as a positive control.

-

-

Data Analysis: Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC50 value.

Summary of Postulated Activities and Data Interpretation

The experimental pathways described will yield quantitative data to either support or refute the proposed mechanisms. The table below summarizes the key experiments and the expected data outputs.

| Proposed Mechanism | Primary Experiment | Key Parameter Measured | Interpretation of Positive Result |

| GABA-A Modulation | Patch-Clamp Electrophysiology | % Potentiation of GABA current | The compound enhances GABA-A receptor function. |

| Radioligand Binding Assay | IC50 / Ki | The compound binds to the barbiturate site on the GABA-A receptor. | |

| GPR84 Agonism | Calcium Mobilization Assay | EC50 | The compound activates GPR84, leading to intracellular calcium release. |

| cAMP Accumulation Assay | IC50 | The compound activates the Gi signaling pathway, inhibiting cAMP production. |

Concluding Remarks and Future Directions

The structural features of this compound provide a strong, rational basis for investigating its potential roles as a positive allosteric modulator of the GABA-A receptor or as an agonist of the GPR84 receptor. The experimental workflows detailed in this guide offer a clear and logical path to elucidating its primary mechanism of action. It is plausible that the compound may exhibit activity in both pathways, or that one pathway will predominate. Should initial screening in both pathways yield negative results, broader phenotypic screening or investigation into other pyrimidine-related targets, such as dihydrofolate reductase or sodium-hydrogen exchangers, could be considered, although these are currently deemed less probable.[10][11] The definitive characterization of this compound's pharmacology will provide valuable insights for the fields of neuroscience and immunology and guide future drug discovery efforts based on the versatile pyrimidine-4,6-diol scaffold.

References

- 1. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjarr.com [wjarr.com]

- 3. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. pharmatutor.org [pharmatutor.org]

- 6. Butalbital | C11H16N2O3 | CID 2481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Aprobarbital | C10H14N2O3 | CID 6464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]